REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:16]1([P:22]2[C:27]([CH3:29])([CH3:28])[CH2:26][C:25](=O)[CH2:24][C:23]2([CH3:32])[CH3:31])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[CH2:2]1[CH2:1][O:4][C:25]2([CH2:26][C:27]([CH3:29])([CH3:28])[P:22]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:23]([CH3:32])([CH3:31])[CH2:24]2)[O:3]1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P1C(CC(CC1(C)C)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The two phase system was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
26 mls of a water-ethylene glycol azeotrope were collected over a 20 hour period
|
Duration
|
20 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with saturated sodium bicarbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC2(CC(P(C(C2)(C)C)C2=CC=CC=C2)(C)C)OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |